molecular formula C19H13BrN2O5 B4986239 methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate

methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate

Cat. No.: B4986239
M. Wt: 429.2 g/mol
InChI Key: DPPCFMKCQQXMRN-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diazinan-1-yl group, a bromophenyl group, and a benzoate ester, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with a diazinanone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Scientific Research Applications

Methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5E)-5-[(3-chlorophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
  • Methyl 4-[(5E)-5-[(3-fluorophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
  • Methyl 4-[(5E)-5-[(3-iodophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate

Uniqueness

Methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

IUPAC Name

methyl 4-[(5E)-5-[(3-bromophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-27-18(25)12-5-7-14(8-6-12)22-17(24)15(16(23)21-19(22)26)10-11-3-2-4-13(20)9-11/h2-10H,1H3,(H,21,23,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPCFMKCQQXMRN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.